molecular formula C16H11ClF3NO3 B2577401 (3-Acetylphenyl)methyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate CAS No. 1795536-97-8

(3-Acetylphenyl)methyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B2577401
CAS No.: 1795536-97-8
M. Wt: 357.71
InChI Key: PEHXWPXDJHKNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Acetylphenyl)methyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetylphenyl)methyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the core pyridine structure. One common method involves the reaction of 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid with (3-acetylphenyl)methanol under esterification conditions. This reaction is often catalyzed by a strong acid such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Acetylphenyl)methyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Acetylphenyl)methyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specialized properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3-Acetylphenyl)methyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The acetyl and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid
  • (3-Acetylphenyl)methanol
  • 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine

Uniqueness

(3-Acetylphenyl)methyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

(3-acetylphenyl)methyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO3/c1-9(22)11-4-2-3-10(7-11)8-24-15(23)12-5-6-13(17)21-14(12)16(18,19)20/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHXWPXDJHKNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)COC(=O)C2=C(N=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.